molecular formula C11H17F2NO B12234074 1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine

1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine

Cat. No.: B12234074
M. Wt: 217.26 g/mol
InChI Key: OQRARDIXBZCHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a difluorocyclohexane moiety

Preparation Methods

The synthesis of 1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine typically involves the reaction of 4,4-difluorocyclohexanecarboxylic acid with pyrrolidine. The reaction conditions often include the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexane moiety can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The pyrrolidine ring contributes to the overall three-dimensional structure of the molecule, which is crucial for its biological activity .

Comparison with Similar Compounds

1-(4,4-Difluorocyclohexanecarbonyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the difluorocyclohexane moiety and the pyrrolidine ring, which together contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H17F2NO

Molecular Weight

217.26 g/mol

IUPAC Name

(4,4-difluorocyclohexyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H17F2NO/c12-11(13)5-3-9(4-6-11)10(15)14-7-1-2-8-14/h9H,1-8H2

InChI Key

OQRARDIXBZCHNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCC(CC2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.